molecular formula C14H15NO B6618936 Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 51117-53-4

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-

Cat. No.: B6618936
CAS No.: 51117-53-4
M. Wt: 213.27 g/mol
InChI Key: RFWQKLFRYNTMOB-SNVBAGLBSA-N
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Description

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is also known by other names such as R-N-Acetyl-α-(1-naphthyl)ethylamine . This compound is characterized by the presence of an acetamide group attached to a naphthalene ring, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 1-naphthylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and efficient product isolation.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- finds applications in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWQKLFRYNTMOB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357375
Record name Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51117-53-4
Record name Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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